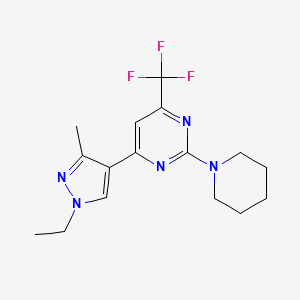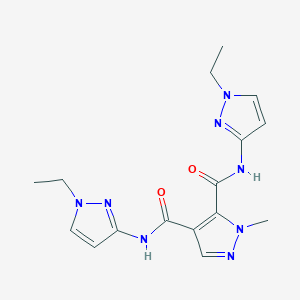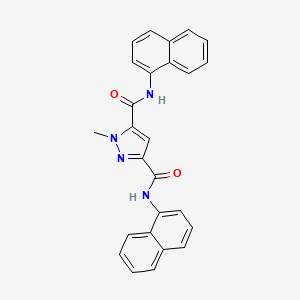
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a trifluoromethyl group attached to a pyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of a suitable amidine with a β-dicarbonyl compound.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyrimidine intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution with alkyl halides or aryl halides, electrophilic substitution with electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It can be used as a ligand in the study of enzyme-substrate interactions, receptor binding studies, and as a probe in biochemical assays.
Medicine
In medicine, 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties. It can be incorporated into polymers, coatings, or other materials to impart desired characteristics such as increased stability, hydrophobicity, or conductivity.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the piperidine and pyrazole rings can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
- 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-amino-6-(trifluoromethyl)pyrimidine
- 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Uniqueness
4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine is unique due to the presence of the piperidine ring, which can enhance its solubility and bioavailability. The trifluoromethyl group also imparts increased metabolic stability and lipophilicity, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H20F3N5 |
|---|---|
Molecular Weight |
339.36 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H20F3N5/c1-3-24-10-12(11(2)22-24)13-9-14(16(17,18)19)21-15(20-13)23-7-5-4-6-8-23/h9-10H,3-8H2,1-2H3 |
InChI Key |
KNBAOLGFOTUNCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-1-{1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10916439.png)
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10916440.png)

![methyl 1-(2-fluorophenyl)-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10916445.png)
![7-(5-chlorothiophen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916453.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916455.png)
![2-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10916458.png)
![3-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916462.png)
![3-(4-chlorophenyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10916468.png)
![methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10916477.png)
![5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid](/img/structure/B10916493.png)
![1-(butan-2-yl)-7-(4-ethylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916500.png)
![7-(2,4-Dichlorophenyl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10916506.png)
